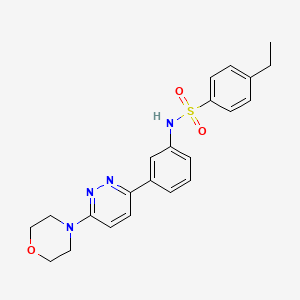

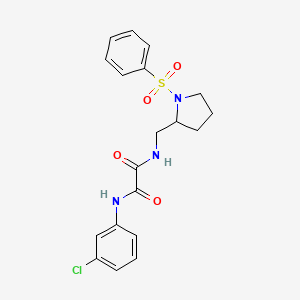

![molecular formula C13H16BF3O2 B2612258 2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246993-38-2](/img/structure/B2612258.png)

2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a compound that is part of the difluoromethylation processes based on X–CF2H bond formation . Difluoromethylation processes have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been developed through a novel strategy that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group . The core of this approach is the conscious design and synthesis of new difluorinated building blocks . Direct fluorination using elemental fluorine (F2) is one of the most straightforward methods to make fluorine-containing molecules with high atom economy .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds has been studied using various techniques such as FTIR, 1H and 13C NMR, and MS . The single crystal structure of these compounds has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

Difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical and Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds have been studied extensively. These compounds have unique properties due to the presence of the difluoromethyl group .Applications De Recherche Scientifique

Photoredox Catalysis for Fluoromethylation

The development of new protocols for tri- and difluoromethylation of various skeletons is a vital subject in synthetic organic chemistry. Photoredox catalysis has emerged as a useful tool for radical reactions through visible-light-induced single-electron-transfer processes. This methodology allows for efficient and selective radical fluoromethylation under mild reaction conditions, showcasing the utility of fluorinated compounds in synthesizing organofluorine compounds with potential applications in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Synthesis of Polyfluorene

Precision synthesis of poly(3-hexylthiophene) demonstrates the application of catalyst-transfer Suzuki-Miyaura coupling polymerization. This method yields polymers with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating the role of such compounds in facilitating polymerization reactions that are crucial for developing materials with specific electronic properties (Yokozawa et al., 2011).

Boron-Capped Polyenes

The synthesis of pinacolylboronate-substituted stilbenes and their application in synthesizing boron-capped polyenes highlight the importance of boron-containing compounds in creating new materials. These materials have potential applications in LCD technology and as therapeutics for neurodegenerative diseases, underscoring the versatility of boron-containing compounds in materials science and medicinal chemistry (Das et al., 2015).

Organic/Inorganic Semiconductor Hybrid Particles

A direct approach to creating organic/inorganic semiconductor hybrid particles via functionalized polyfluorene ligands showcases the integration of organic polymers with inorganic nanocrystals. This method yields hybrid particles with potential applications in optoelectronics, demonstrating the interdisciplinary applications of such compounds in advancing semiconductor technology (de Roo et al., 2014).

Safety and Hazards

Orientations Futures

The field of difluoromethylation has seen recent advances and is expected to continue to grow. The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . This has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Propriétés

IUPAC Name |

2-[2-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQBSMWJMSUIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

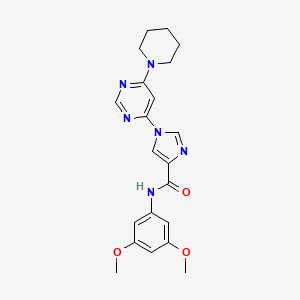

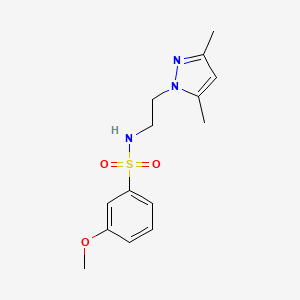

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612176.png)

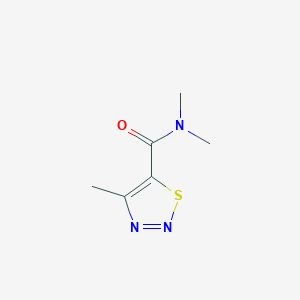

![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)

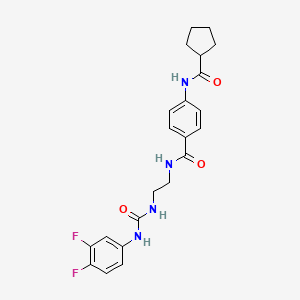

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone](/img/structure/B2612183.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2612184.png)

![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)

![5-chloro-11-methyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2612190.png)

![3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2612196.png)